molecular formula C9H7BrF2O2 B12864365 Methyl 2-bromo-5-(difluoromethyl)benzoate

Methyl 2-bromo-5-(difluoromethyl)benzoate

Cat. No.: B12864365
M. Wt: 265.05 g/mol
InChI Key: IJVJMJPASJSXOF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and difluoromethyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method starts with methyl anthranilate, which undergoes bromination to introduce the bromine atom at the 2-position. This is followed by a difluoromethylation reaction to introduce the difluoromethyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Biaryl compounds are commonly formed.

    Reduction Reactions: The corresponding alcohol is formed from the ester group.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-(trifluoromethyl)benzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 5-bromo-2-methylbenzoate

Uniqueness

Methyl 2-bromo-5-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 2-bromo-5-(difluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,8H,1H3

InChI Key

IJVJMJPASJSXOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)F)Br

Origin of Product

United States

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